molecular formula C19H13N3O6S2 B2825152 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 1171653-99-8

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2825152
CAS No.: 1171653-99-8
M. Wt: 443.45
InChI Key: WFKHHWCIDIEPPO-UHFFFAOYSA-N
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Description

“5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide” is a complex organic compound that features a furan ring, a benzodioxole group, and a benzothiazole group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d][1,3]dioxole and benzo[d]thiazole derivatives, followed by their coupling with a furan-2-carboxamide moiety under specific reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzodioxole group.

    Reduction: Reduction reactions could target the sulfonamide group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential, including their ability to interact with specific biological targets.

Industry

Industrially, these compounds could be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide: analogs with different substituents on the aromatic rings.

    Other sulfonamide derivatives: with similar structural motifs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylsulfamoyl)-N-(1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O6S2/c23-18(21-19-20-12-3-1-2-4-16(12)29-19)14-7-8-17(28-14)30(24,25)22-11-5-6-13-15(9-11)27-10-26-13/h1-9,22H,10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKHHWCIDIEPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(O3)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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